4-Hydrazinobenzyl alcohol hydrochloride
Description
Contextualization within Modern Organic Chemistry Research
In the field of modern organic chemistry, there is a continuous demand for novel and efficient synthetic methodologies to construct molecules with specific functions. 4-Hydrazinobenzyl alcohol hydrochloride fits into this paradigm as a versatile intermediate. The hydrazine (B178648) component is a potent nucleophile and a precursor to the hydrazone functionality, which is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic compounds. cato-chem.com Simultaneously, the benzyl (B1604629) alcohol group can be involved in various reactions such as oxidations to the corresponding aldehyde or benzoic acid, esterifications, and etherifications. This dual reactivity allows for sequential or orthogonal chemical modifications, providing a streamlined pathway to complex target molecules.
Role as a Privileged Chemical Synthon in Advanced Synthesis
A "privileged synthon" is a molecular fragment that can be used to generate a variety of active compounds through modifications of its structure. This compound can be considered a privileged synthon due to its utility in the synthesis of diverse molecular scaffolds. The hydrazine group is particularly important in the formation of hydrazones, which are key intermediates in reactions like the Wolff-Kishner reduction and the synthesis of various heterocyclic systems such as pyrazoles and indazoles. The benzyl alcohol moiety, on the other hand, provides a handle for further functionalization or for influencing the pharmacokinetic properties of the final molecule.
Historical Development of Related Hydrazine and Benzyl Alcohol Derivatives
The history of hydrazine chemistry dates back to the late 19th century with the work of Hermann Emil Fischer, who first synthesized phenylhydrazine (B124118) in 1875. This discovery was a significant milestone, as it opened the door to the study of a new class of organic compounds. The free base, hydrazine, was first isolated by the Dutch chemist Cornelis Adriaan Lobry van Troostenburg de Bruyn in 1895. Since then, the field of hydrazine chemistry has expanded significantly, with the development of a vast number of derivatives with a wide range of applications, from pharmaceuticals to rocket propellants.
Similarly, benzyl alcohol and its derivatives have a long history in organic chemistry. Benzyl alcohol itself is a simple aromatic alcohol that has been used as a solvent, a preservative, and a precursor for the synthesis of other compounds. The functionalization of the benzene (B151609) ring with various substituents has led to a vast library of benzyl alcohol derivatives with diverse chemical and biological properties. The strategic combination of these two historically significant functional groups in the form of this compound represents a more recent development, driven by the needs of modern medicinal and materials chemistry for complex and highly functionalized molecules.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1030287-86-5 |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol |
| Physical State | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Research Applications of this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of its constituent functional groups. The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
The hydrazine moiety is a key component in the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. cato-chem.com For example, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for the synthesis of pyrazoles, a class of compounds with a broad spectrum of pharmacological activities.
The benzyl alcohol group can be used to introduce a phenylmethanol substructure into a target molecule. This group can be important for biological activity or can serve as a point of attachment for other molecular fragments. For instance, the alcohol can be oxidized to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions.
A patent for the preparation of 4-aminobenzyl alcohol utilizes hydrazine hydrate (B1144303) in a reduction step, highlighting the role of hydrazine derivatives in the synthesis of benzyl alcohol-containing structures. This suggests that this compound could be a valuable precursor in similar synthetic strategies.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1030287-86-5 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
(4-hydrazinylphenyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-9-7-3-1-6(5-10)2-4-7;/h1-4,9-10H,5,8H2;1H |
InChI Key |
JOFCJVZJNAHWAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)NN.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Hydrazinobenzyl Alcohol Hydrochloride
Strategic Approaches to Hydrazine (B178648) Moiety Installation
The introduction of the hydrazine group onto the benzene (B151609) ring is a critical step in the synthesis. Modern synthetic strategies offer both indirect and direct routes to achieve this transformation.
A common and effective strategy for introducing a hydrazine group involves the formation of a hydrazone intermediate through the condensation of a carbonyl compound (an aldehyde or ketone) with hydrazine. wikipedia.orglibretexts.org This reaction is a variation of imine formation and proceeds by the nucleophilic attack of hydrazine on the carbonyl carbon. libretexts.org
The general reaction is as follows:
R¹R²C=O + H₂NNH₂ → R¹R²C=NNH₂ + H₂O
In the context of 4-Hydrazinobenzyl alcohol hydrochloride synthesis, a precursor such as 4-formylbenzyl alcohol or a protected derivative would be reacted with hydrazine hydrate (B1144303). The resulting hydrazone can then be reduced to the corresponding hydrazine. This method is advantageous due to the typically high yields of the condensation reaction and the stability of the hydrazone intermediate.
| Precursor | Reagent | Intermediate |
| 4-Formylbenzyl alcohol | Hydrazine hydrate | (4-(Hydrazonomethyl)phenyl)methanol |
| 4-Acetylbenzyl alcohol | Phenylhydrazine (B124118) | 1-(4-(1-(2-Phenylhydrazono)ethyl)phenyl)ethanol |
This table illustrates potential carbonyl precursors and hydrazine reagents for the formation of hydrazone intermediates.
Direct hydrazination methods aim to introduce the hydrazine group in a single step, bypassing the need for a carbonyl intermediate. One of the most established methods for synthesizing arylhydrazines is through the reduction of diazonium salts. google.com This process typically involves the diazotization of an aromatic amine, such as 4-aminobenzyl alcohol, followed by reduction of the resulting diazonium salt.
A plausible reaction pathway is:
Diazotization: 4-Aminobenzyl alcohol is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form the 4-(hydroxymethyl)benzenediazonium (B1203784) salt.
Reduction: The diazonium salt is then reduced, for example with sodium sulfite, to yield the target 4-hydrazinobenzyl alcohol. google.com
More contemporary approaches include dehydroxylative hydrazination of alcohols. Research has demonstrated a continuous flow synthesis of hydrazine derivatives from alcohols using reagents like di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine (B44618) (Ph₃P). bohrium.com This method could potentially be applied to a suitable benzyl (B1604629) alcohol precursor, offering advantages in terms of reaction control and scalability. bohrium.com
Benzyl Alcohol Functionalization Strategies
A widely used and reliable method for preparing benzyl alcohols is the reduction of the corresponding aromatic aldehydes or ketones. organic-chemistry.org This transformation can be achieved using a variety of reducing agents. organic-chemistry.orgyoutube.com
Commonly used hydride reagents include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, suitable for reducing aldehydes and ketones in the presence of less reactive functional groups. youtube.com
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that readily reduces aldehydes, ketones, and other carbonyl compounds. youtube.com
Catalytic hydrogenation can also be employed, using catalysts such as Raney nickel. youtube.com The choice of reagent allows for chemoselectivity, which is crucial when other reducible functional groups are present in the molecule.
| Carbonyl Precursor | Reducing Agent | Product |
| 4-Hydrazinobenzaldehyde | NaBH₄ | 4-Hydrazinobenzyl alcohol |
| 1-(4-Hydrazinophenyl)ethanone | LiAlH₄ | 1-(4-Hydrazinophenyl)ethanol |
This table provides examples of carbonyl precursors and suitable reducing agents for the synthesis of benzyl alcohols.
For more complex analogues or when specific stereochemistry is required, advanced hydroxylation methods can be utilized. These methods allow for the direct and controlled introduction of a hydroxyl group. While potentially overly complex for the synthesis of the achiral 4-hydrazinobenzyl alcohol, these techniques are at the forefront of synthetic organic chemistry.
Enzymatic Hydroxylation: Engineered enzymes, such as variants of cytochrome P450, can catalyze the hydroxylation of C-H bonds with high regioselectivity and stereoselectivity. acs.org
Transition-Metal-Catalyzed Hydroxylation: Various transition metal catalysts can mediate the hydroxylation of benzylic C-H bonds. organic-chemistry.org These methods often offer complementary selectivity to enzymatic approaches.
These advanced techniques are particularly valuable in pharmaceutical synthesis where precise control over molecular architecture is essential.
Optimization of Hydrochloride Salt Formation
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base form of 4-hydrazinobenzyl alcohol with hydrochloric acid. The optimization of this step is crucial for obtaining a stable, crystalline product with high purity.
The process generally involves dissolving the 4-hydrazinobenzyl alcohol free base in a suitable organic solvent, such as isopropanol (B130326) or ether. google.com A solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas in an organic solvent) is then added, often leading to the precipitation of the hydrochloride salt. google.com
Key parameters for optimization include:
Solvent System: The choice of solvent can significantly impact the crystallinity and purity of the salt. Solvents that provide good solubility for the free base but poor solubility for the salt are ideal. In some cases, the use of a particular solvent like 2-propanol can lead to disproportionation of the salt. nih.gov
Stoichiometry of Acid: The molar ratio of hydrochloric acid to the free base should be carefully controlled to ensure complete salt formation without introducing excess acid, which could lead to impurities. A 1:1 stoichiometric ratio is typically targeted. nih.gov
Temperature and Crystallization Conditions: Cooling the reaction mixture can promote crystallization and improve the yield of the isolated salt. google.com The rate of cooling can influence the crystal size and morphology.
Purification: The crude salt is often purified by recrystallization from an appropriate solvent system to remove any remaining impurities.
Studies on the salt formation of other active pharmaceutical ingredients have shown that factors such as pH and the pKa of the free base and the acid are critical in ensuring the formation of a stable salt. nih.gov
| Parameter | Consideration | Example |
| Solvent | Solubility of free base vs. salt | Isopropyl alcohol, Ether google.com |
| Acid Source | Stoichiometry and handling | Concentrated HCl, HCl in ether google.com |
| Temperature | Yield and crystal growth | Cooling to induce precipitation google.com |
| Purification | Final purity | Recrystallization |
This table summarizes key parameters for the optimization of hydrochloride salt formation.
Acidic Treatment Conditions and Yield Enhancement
In the synthesis of hydrazine derivatives, precise control of acidic conditions is a critical factor for maximizing product yield. The protonation of reactants and intermediates can significantly influence reaction pathways and equilibria. For instance, in related syntheses such as the Fischer indole (B1671886) synthesis, which utilizes phenylhydrazine hydrochloride, acidic catalysis is essential for the key steps of the reaction cascade. The optimization of acid concentration and type can lead to substantial improvements in yield by favoring the desired product pathway and minimizing the formation of side products.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles is paramount in modernizing the synthesis of this compound. The focus lies on minimizing environmental impact through judicious selection of solvents and the development of sustainable catalytic systems.
Solvent Selection and Minimization
For a synthesis involving polar functional groups like those in this compound, preferable solvents would include water, ethanol, and isopropanol. These are considered "recommended" or "green" solvents due to their low toxicity, biodegradability, and favorable safety profiles. Conversely, halogenated solvents (e.g., dichloromethane) and some dipolar aprotic solvents (e.g., DMF, NMP) are classified as "hazardous" or "highly hazardous" and should be avoided or replaced wherever possible. Minimizing the total volume of solvent used, through process intensification or developing more concentrated reaction media, further aligns the synthesis with green chemistry principles.
| Solvent Class | Examples | Green Chemistry Ranking | Rationale |
|---|---|---|---|
| Alcohols | Ethanol, Isopropanol | Recommended | Low toxicity, biodegradable, derived from renewable resources. |
| Water | H₂O | Recommended | Non-toxic, non-flammable, abundant. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Problematic (but better alternative) | Better than THF or Dioxane; derived from renewable sources. |
| Halogenated | Dichloromethane, Chloroform | Hazardous | Suspected carcinogens, environmental persistence. |
| Dipolar Aprotic | DMF, DMAc, NMP | Highly Hazardous | High boiling points, reproductive toxicity concerns. |
Catalyst Design for Sustainable Production
Sustainable catalyst design focuses on replacing stoichiometric reagents with catalytic alternatives, prioritizing heterogeneous catalysts for ease of separation and recycling, and using earth-abundant, non-toxic metals. In the context of synthesizing this compound, which may involve reduction or N-N bond formation steps, several sustainable catalytic strategies can be envisioned.
Flow Chemistry and Continuous Processing in this compound Production
The transition from traditional batch manufacturing to continuous flow processing represents a significant leap in process intensification for producing fine chemicals like this compound. Flow chemistry offers numerous advantages in terms of safety, efficiency, and scalability. rsc.orggalchimia.com
In a flow setup, reactants are pumped through a network of tubes or microreactors where they mix and react. researchgate.net This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume ensures superior heat and mass transfer, minimizing risks and improving reaction control. researchgate.net For instance, reactions involving hydrazine derivatives can be managed more safely in a continuous system.
Studies on the synthesis of other hydrazine-containing compounds, such as β-hydroxyethyl hydrazine and various pyrazoles, have successfully demonstrated the benefits of flow chemistry. galchimia.comrsc.org These processes often achieve higher yields and selectivities in significantly shorter residence times compared to batch methods. researchgate.net A continuous process for this compound could involve telescoping multiple synthetic steps, eliminating the need for isolating intermediates and thereby reducing waste and operational time. The precise control over parameters like temperature, pressure, and residence time in a flow reactor allows for rapid optimization and consistent product quality, making it a highly attractive technology for modern, efficient chemical manufacturing. rsc.org
| Parameter | Batch Processing | Flow Chemistry (Continuous Processing) |
|---|---|---|
| Safety | Larger volumes of reactants/solvents pose higher risks for exothermic or hazardous reactions. | Small reactor volumes enhance heat transfer and control, improving safety. researchgate.net |
| Efficiency | Longer reaction times, includes time for heating/cooling large vessels. | Shorter residence times due to superior heat/mass transfer; can operate 24/7. researchgate.net |
| Scalability | Scaling up can be complex and may require significant re-optimization ("scale-up effect"). | Scalable by running the system for longer periods or by "numbering up" (parallel reactors). |
| Product Quality | Potential for batch-to-batch variability. | Highly consistent product quality due to precise control over reaction parameters. |
| Process Optimization | Time-consuming, requires multiple large-scale experiments. | Rapid optimization by quickly varying flow rates, temperature, and stoichiometry. |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Hydrazinobenzyl Alcohol Hydrochloride
Reactivity of the Hydrazine (B178648) Functional Group
The hydrazine moiety (-NHNH₂) is a potent nucleophile due to the alpha effect, where the presence of adjacent lone pairs of electrons enhances nucleophilicity. This inherent reactivity allows it to participate in a variety of chemical transformations.
Condensation Reactions with Carbonyl Compounds (e.g., Hydrazone Formation)
A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. researchgate.netresearchgate.net This reaction is a cornerstone of carbonyl chemistry, proceeding via a nucleophilic addition-elimination mechanism. The reaction of 4-Hydrazinobenzyl alcohol with a carbonyl compound, such as an aldehyde or ketone, yields the corresponding 4-(hydroxymethyl)phenyl)hydrazone.
The mechanism typically requires mild acidic conditions. wikipedia.orgnih.gov The acid catalyzes the reaction by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The lone pair on the terminal nitrogen of the hydrazine then attacks the electrophilic carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the stable C=N double bond of the hydrazone. wikipedia.orgalfa-chemistry.com
General Mechanism of Hydrazone Formation
Protonation of Carbonyl: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the hydrazine nitrogen to the oxygen atom, forming a carbinolamine intermediate.
Dehydration: The hydroxyl group is protonated, forming a good leaving group (water), which is subsequently eliminated to form a C=N double bond, yielding the final hydrazone product. wikipedia.org
Below is a table summarizing the reaction with various carbonyl compounds.
| Carbonyl Reactant | Product | Reaction Conditions |
| Acetone | (E)-2-((4-(hydroxymethyl)phenyl)hydrazono)propane | Mild acid (e.g., acetic acid), Ethanol |
| Benzaldehyde | (E)-1-benzylidene-2-(4-(hydroxymethyl)phenyl)hydrazine | Mild acid (e.g., acetic acid), Methanol |
| Cyclohexanone | (E)-1-((4-(hydroxymethyl)phenyl)hydrazono)cyclohexane | Mild acid (e.g., acetic acid), Ethanol |
Nucleophilic Substitution Reactions and Derivative Formation
The nucleophilic nature of the hydrazine group enables it to participate in nucleophilic acyl substitution reactions, most commonly with acyl halides and anhydrides. masterorganicchemistry.comyoutube.com This reaction is a reliable method for forming stable acylhydrazide (or hydrazide) derivatives.
In this process, the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to yield the N-acyl derivative of the hydrazine. youtube.comlibretexts.org This reaction provides a pathway to synthesize a wide array of functionalized derivatives from 4-Hydrazinobenzyl alcohol.
Table of Nucleophilic Acyl Substitution Reactions
| Acylating Agent | Nucleophile | Leaving Group | Product |
|---|---|---|---|
| Acetyl Chloride | 4-Hydrazinobenzyl alcohol | Chloride (Cl⁻) | 4-Hydrazinobenzyl alcohol |
| Acetic Anhydride | 4-Hydrazinobenzyl alcohol | Acetate (CH₃COO⁻) | N'-(4-(hydroxymethyl)phenyl)acetohydrazide |
Cyclization Reactions for Heterocyclic Synthesis
Arylhydrazines are invaluable building blocks in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov The derivatives of 4-Hydrazinobenzyl alcohol, particularly its hydrazones, serve as key intermediates in these cyclization reactions.
Pyrazole (B372694) Synthesis: One of the most common applications is the synthesis of pyrazoles. This can be achieved by reacting the hydrazine with a 1,3-dicarbonyl compound. youtube.comslideshare.net The reaction involves a double condensation, where one nitrogen of the hydrazine reacts with one carbonyl group and the second nitrogen reacts with the other, followed by dehydration to form the aromatic pyrazole ring. youtube.com Alternatively, pyrazoles can be synthesized from the hydrazone derivatives by reaction with compounds like α,β-unsaturated ketones or alkynes. orgsyn.orgnih.gov
Fischer Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. wikipedia.orgnih.gov The reaction involves treating an arylhydrazine, such as 4-Hydrazinobenzyl alcohol, with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acid). wikipedia.orgalfa-chemistry.com The initially formed hydrazone undergoes an acid-catalyzed isomerization to an enamine, which then experiences a rsc.orgrsc.org-sigmatropic rearrangement. jk-sci.com Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. nih.gov Using 4-Hydrazinobenzyl alcohol in this reaction would produce an indole ring bearing a hydroxymethyl group.
Examples of Heterocyclic Synthesis Pathways
| Heterocyclic System | Key Reactants | General Conditions |
|---|---|---|
| Pyrazole | 4-Hydrazinobenzyl alcohol + 1,3-Diketone (e.g., Acetylacetone) | Acid or base catalysis, Reflux in alcohol |
| Indole | 4-Hydrazinobenzyl alcohol + Ketone (e.g., Cyclohexanone) | Acid catalyst (e.g., ZnCl₂, PPA, H₂SO₄), Heat |
Reactivity of the Benzyl (B1604629) Alcohol Moiety
The benzyl alcohol portion of the molecule consists of a primary alcohol attached to a benzene (B151609) ring. This structure allows for characteristic reactions such as oxidation and substitution at the benzylic carbon.
Oxidation Reactions to Corresponding Aldehydes and Ketones
The primary alcohol group of 4-Hydrazinobenzyl alcohol can be selectively oxidized to the corresponding aldehyde, 4-hydrazinylbenzaldehyde. Because benzyl alcohols are prone to over-oxidation to carboxylic acids, the choice of oxidizing agent and reaction conditions is crucial for achieving a high yield of the aldehyde. beilstein-journals.org
A variety of modern, mild oxidation methods are suitable for this transformation. These methods often avoid the harsh conditions and toxic heavy metals (like chromium) used in traditional oxidation reactions. For instance, TEMPO-catalyzed aerobic oxidation provides an efficient and environmentally friendly route. libretexts.org Photochemical methods using catalysts like Eosin Y with molecular oxygen also offer a green alternative for the selective oxidation of benzyl alcohols. nih.gov
Table of Selective Oxidation Methods for Primary Benzyl Alcohols
| Reagent/System | Conditions | Product | Notes |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Aldehyde | Common, but uses chromium. |
| TEMPO / NaOCl | Biphasic system (e.g., DCM/water) | Aldehyde | Mild and highly selective for primary alcohols. |
| Eosin Y / O₂ | Blue LED irradiation | Aldehyde | Metal-free, green photochemical method. nih.gov |
Substitution Reactions for Halide and Other Functional Group Incorporation
The hydroxyl (-OH) group of the benzyl alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the -OH group must first be converted into a better leaving group.
This can be accomplished in several ways:
Protonation with Strong Acids: In the presence of strong hydrohalic acids (HCl, HBr, HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a good leaving group (H₂O), which can be displaced by the halide ion. For primary benzyl alcohols, this substitution typically proceeds via an Sₙ2 mechanism. researchgate.net
Reaction with SOCl₂ or PBr₃: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively. These reactions proceed through an Sₙ2 pathway.
Conversion to Sulfonate Esters: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine (B92270). This converts the hydroxyl group into a tosylate (-OTs), which is an excellent leaving group. The resulting tosylate can then be readily displaced by a wide range of nucleophiles in Sₙ2 reactions.
Summary of Reagents for Hydroxyl Group Substitution
| Reagent | Intermediate Leaving Group | Final Product | Mechanism |
|---|---|---|---|
| Concentrated HBr | -OH₂⁺ | 4-(bromomethyl)phenylhydrazine | Sₙ2 |
| Thionyl Chloride (SOCl₂) | Chlorosulfite ester | 4-(chloromethyl)phenylhydrazine | Sₙ2 |
Esterification Processes and Ether Formation
The chemical behavior of 4-Hydrazinobenzyl alcohol hydrochloride in esterification and etherification reactions is dictated by the reactivity of its primary alcohol functionality. While specific literature on this exact compound is limited, its reactivity can be inferred from the well-established principles of organic chemistry governing benzyl alcohol and its derivatives.
Esterification Processes:
The benzylic alcohol group in this compound can undergo esterification with carboxylic acids or their derivatives. The reaction typically requires an acid catalyst to protonate the hydroxyl group, making it a better leaving group. Common methods for the esterification of benzyl alcohol derivatives are applicable here.
One of the most common methods is the Fischer esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of either the alcohol or the carboxylic acid is used, or water is removed as it is formed.
Alternatively, the use of more reactive acylating agents like acid chlorides or acid anhydrides can lead to higher yields and milder reaction conditions. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the liberated hydrochloric or carboxylic acid.
A summary of potential esterification reactions is presented in the table below.
| Acylating Agent | Catalyst/Base | Typical Solvent | Product |
| Carboxylic Acid (R-COOH) | H₂SO₄, TsOH | Toluene, Benzene | 4-Hydrazinobenzyl ester |
| Acid Chloride (R-COCl) | Pyridine, Et₃N | Dichloromethane, THF | 4-Hydrazinobenzyl ester |
| Acid Anhydride ((RCO)₂O) | Pyridine, DMAP | Dichloromethane, THF | 4-Hydrazinobenzyl ester |
Ether Formation:
The formation of ethers from this compound can be achieved through several synthetic routes. The Williamson ether synthesis is a widely used method, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide.
Another approach is the acid-catalyzed dehydration of the alcohol. This method is generally suitable for the synthesis of symmetrical ethers from primary alcohols. However, for the synthesis of unsymmetrical ethers, it may lead to a mixture of products. Given the presence of the reactive hydrazine group, harsh acidic conditions might lead to undesired side reactions.
More specialized reagents can also be employed for the benzylation of other alcohols using 4-Hydrazinobenzyl alcohol as the benzylating agent, though this would be a less common application. For instance, activation of the alcohol with reagents like 2-benzyloxy-1-methylpyridinium triflate can facilitate ether formation under neutral conditions. beilstein-journals.org
A summary of potential etherification reactions is presented in the table below.
| Reaction Type | Reagents | Base/Catalyst | Product |
| Williamson Ether Synthesis | Alkyl Halide (R-X) | NaH, KOtBu | 4-Hydrazinobenzyl ether |
| Acid-Catalyzed Dehydration | Self-condensation | H₂SO₄ | Bis(4-hydrazinobenzyl) ether |
Interplay Between Hydrazine and Alcohol Functionalities in Reaction Systems
The presence of both a hydrazine and a primary alcohol group on the same aromatic ring in this compound leads to a complex interplay of reactivity. The nucleophilicity of the hydrazine group and the potential for the alcohol to act as a nucleophile or be converted into a leaving group can result in competitive or sequential reactions, depending on the reaction conditions and the nature of the electrophile.
The hydrazine moiety is a potent nucleophile, generally more so than the alcohol group. In reactions with electrophiles, the hydrazine group is expected to react preferentially. For instance, in the presence of an acylating agent, N-acylation of the hydrazine is a likely outcome, potentially competing with or even preceding the O-acylation of the alcohol. The hydrochloride form of the starting material means that the hydrazine is protonated, which would diminish its nucleophilicity. A base would be required to liberate the free hydrazine for it to react.
Under certain conditions, intramolecular reactions between the hydrazine and the alcohol group (or a derivative thereof) could be envisioned. For example, if the alcohol is converted into a good leaving group (e.g., a tosylate), intramolecular cyclization via nucleophilic attack by the hydrazine could potentially lead to the formation of a heterocyclic system. However, the formation of a seven-membered ring in this manner would be entropically disfavored.
The relative reactivity can be modulated by the choice of reagents and reaction conditions. For example, protecting the hydrazine group would allow for selective reactions at the alcohol functionality. Conversely, converting the alcohol to a less reactive form would direct reactions towards the hydrazine group. A study on the production of amino acid benzyl esters highlights the use of hydrazine compounds in the presence of a benzyl alcohol, indicating that the two functional groups can coexist and participate in distinct ways during a reaction. google.com
Reaction Kinetics and Thermodynamic Considerations
Reaction Kinetics:
The kinetics of reactions involving the alcohol group, such as esterification and etherification, will be influenced by several factors:
Steric Hindrance: The primary benzylic alcohol is relatively unhindered, suggesting that SN2-type reactions at the benzylic carbon (e.g., in Williamson ether synthesis) should proceed at a reasonable rate.
Electronic Effects: The hydrazine group (-NHNH₂) is an activating group, donating electron density to the aromatic ring through resonance. This can influence the reactivity of the benzylic position. However, in the hydrochloride salt form, the hydrazinium (B103819) group (-NHNH₃⁺) is deactivating. The electronic nature of the substituent at the para position of benzyl alcohol is known to affect the rates of its oxidation and other reactions.
Catalyst Concentration: In acid-catalyzed reactions like Fischer esterification, the reaction rate will be dependent on the concentration of the acid catalyst.
For reactions involving the hydrazine moiety, the rate will be highly dependent on its nucleophilicity. As the free base, hydrazine is a strong nucleophile, and its reactions are typically fast. As the hydrazinium salt, its nucleophilicity is significantly reduced.
Thermodynamic Considerations:
The thermodynamics of esterification and etherification reactions are generally governed by the relative stability of the reactants and products.
Esterification: Fischer esterification is an equilibrium-controlled process. The position of the equilibrium can be shifted by altering the concentrations of reactants and products, as dictated by Le Chatelier's principle.
Ether Formation: The Williamson ether synthesis is generally a thermodynamically favorable process, especially when a reactive alkyl halide is used.
Advanced Spectroscopic Characterization and Structural Analysis of 4 Hydrazinobenzyl Alcohol Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed molecular structure can be assembled.
The ¹H-NMR spectrum of 4-Hydrazinobenzyl alcohol hydrochloride is anticipated to display distinct signals corresponding to each type of proton in the molecule. The aromatic region is expected to show a pattern typical of a 1,4-disubstituted benzene (B151609) ring. The protons on the ring are chemically non-equivalent and would likely appear as a pair of doublets (an AA'BB' system). Drawing an analogy from 4-methoxyphenylhydrazine hydrochloride, the aromatic protons are expected in the range of δ 6.8-7.1 ppm. chemicalbook.com
The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group, being adjacent to both the aromatic ring and the electron-withdrawing hydroxyl group, are expected to appear as a singlet. In various benzyl alcohol derivatives, this signal typically resonates around δ 4.5-4.7 ppm. rsc.org The alcohol proton (-OH) signal is often broad and its chemical shift is highly variable depending on concentration, solvent, and temperature; it can be expected in a wide range from δ 2.0 to 5.5 ppm. rsc.orgresearchgate.net
The protons of the hydrazinium (B103819) group (-NHNH₃⁺) are expected to be significantly deshielded due to the positive charge. Based on data for phenylhydrazine (B124118), these protons are anticipated to be broad and may exchange with solvent protons, appearing in the δ 8.0-10.0 ppm region. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C2-H, C6-H) | ~7.2 - 7.4 | Doublet |
| Aromatic (C3-H, C5-H) | ~6.8 - 7.0 | Doublet |
| Methylene (-CH₂OH) | ~4.6 | Singlet |
| Hydroxyl (-OH) | Variable (e.g., 2.0 - 5.5) | Broad Singlet |
| Hydrazinium (-NHNH₃⁺) | ~8.0 - 10.0 | Broad Singlet |
Note: These are estimated values based on analogous structures.
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The benzylic carbon (-CH₂OH) is anticipated to appear around δ 64-65 ppm.
The aromatic carbons will show four different signals due to the para-substitution. The carbon bearing the methylene group (C1) and the carbon bearing the hydrazinium group (C4) are quaternary and will have distinct chemical shifts. Based on data for phenylhydrazine and its hydrochloride salt, the C4 carbon (attached to the hydrazinium group) is expected to be found around δ 148-150 ppm. chemicalbook.comspectrabase.comchemicalbook.com The other aromatic carbons (C2, C3, C5, C6) would resonate in the typical aromatic region of δ 112-130 ppm. chemicalbook.comspectrabase.com
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methylene (-CH₂OH) | ~64 |
| Aromatic (C2, C6) | ~128-130 |
| Aromatic (C3, C5) | ~112-115 |
| Aromatic (C1-CH₂OH) | ~135-140 |
| Aromatic (C4-NHNH₃⁺) | ~148-150 |
Note: These are estimated values based on analogous structures.
Two-dimensional NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY), are instrumental in determining which protons are spin-coupled to each other, thus mapping out the connectivity of the molecule. libretexts.org A COSY spectrum plots the ¹H-NMR spectrum on both axes, and off-diagonal cross-peaks indicate coupling between protons. libretexts.org
In the expected COSY spectrum of this compound, cross-peaks would be observed between the adjacent aromatic protons. Specifically, the doublet corresponding to the protons at C2 and C6 would show a correlation to the doublet from the protons at C3 and C5, confirming their ortho relationship on the benzene ring. No cross-peaks would be expected for the methylene (-CH₂-) or hydroxyl (-OH) protons if they appear as singlets, confirming their isolation from other proton environments. This technique is invaluable for unambiguously assigning the signals of the substituted aromatic system. libretexts.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A very broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, with the broadening indicative of strong hydrogen bonding. askthenerd.com
The N-H stretching vibrations of the hydrazinium group (-NH₃⁺) are expected to appear as a broad band in the 3200-2800 cm⁻¹ region. Additional bands for N-H bending are also expected around 1600-1500 cm⁻¹. nist.govchemicalbook.com The spectrum of phenylhydrazine hydrochloride shows characteristic absorptions in these regions. nist.govchemicalbook.com
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while the aliphatic C-H stretching of the methylene (-CH₂-) group is observed just below 3000 cm⁻¹ (e.g., 2900 cm⁻¹). askthenerd.comvscht.cz Characteristic C=C stretching vibrations for the aromatic ring are expected in the 1600-1450 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is anticipated to produce a strong band around 1050-1000 cm⁻¹. vscht.cz
Table 3: Predicted IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |
| Hydrazinium (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |
| Hydrazinium (-NH₃⁺) | N-H Bend | 1600 - 1500 | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (-CH₂-) | C-H Stretch | ~2900 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Strong |
| Alcohol C-O | C-O Stretch | 1050 - 1000 | Strong |
Note: These are estimated values based on analogous structures.
The presence of strong hydrogen bond donors (the hydroxyl -OH and hydrazinium -NHNH₃⁺ groups) and acceptors (the oxygen atom and the chloride ion) in this compound leads to extensive intermolecular hydrogen bonding in the solid state. This is a primary reason for the significant broadening of the O-H and N-H stretching bands in the IR spectrum. acs.org
In dilute solutions with non-polar solvents, it might be possible to observe sharper, "free" O-H stretching bands at higher frequencies (around 3600 cm⁻¹), in addition to the broad hydrogen-bonded bands. cdnsciencepub.com The position and shape of these bands are highly sensitive to the molecular environment and can provide information about molecular conformation and intermolecular interactions. cdnsciencepub.comaip.org Studies on benzyl alcohol have shown that the frequency and shape of the O-H band are dependent on substituent effects and the formation of intramolecular or intermolecular hydrogen bonds. cdnsciencepub.comresearchgate.net For this compound, the strong ionic interactions and multiple hydrogen bonding sites would dominate its conformational preferences and result in a complex, broadened IR spectrum in the hydroxyl and amine stretching regions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides critical information for molecular weight confirmation, structural elucidation, and purity assessment. The presence of nitrogen atoms in the molecule makes it readily ionizable, particularly using soft ionization techniques like electrospray ionization (ESI).
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the calculation of a unique elemental formula, distinguishing the compound from others with the same nominal mass.
For this compound (C₇H₁₁ClN₂O), the analysis would typically be performed on the free base (4-Hydrazinobenzyl alcohol, C₇H₁₀N₂O) after ionization. In positive-ion ESI-HRMS, the molecule would be observed as the protonated species, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the exact masses of its constituent atoms.
Table 1: Theoretical Exact Mass Calculation for Protonated 4-Hydrazinobenzyl Alcohol
| Element | Count | Exact Atomic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 7 | 12.00000 | 84.00000 |
| Hydrogen (¹H) | 11 | 1.00783 | 11.08613 |
| Nitrogen (¹⁴N) | 2 | 14.00307 | 28.00614 |
| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |
| Total (C₇H₁₁N₂O⁺) | | | 139.08658 |
An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confidently confirm the elemental formula of the compound.
Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule at m/z 139.09) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
Key fragmentation pathways for the [M+H]⁺ ion (m/z 139.1) would likely include:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for protonated hydrazines, leading to a fragment ion at m/z 122.1.
Loss of Water (H₂O): Characteristic of alcohols, this would result in a fragment ion at m/z 121.1. libretexts.org
Cleavage of the C-N bond: This could lead to the formation of a stable benzylic cation.
Loss of the Hydroxymethyl Radical (•CH₂OH): Alpha-cleavage next to the aromatic ring could produce a hydrazinophenyl cation at m/z 108.1.
Table 2: Predicted MS/MS Fragment Ions of Protonated 4-Hydrazinobenzyl Alcohol
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| 139.1 | H₂O | 121.1 | 4-Hydrazinobenzyl cation |
| 139.1 | NH₃ | 122.1 | 4-(Hydroxymethyl)phenyl diazenium (B1233697) ion |
| 139.1 | •CH₂OH | 108.1 | Hydrazinophenyl cation |
Analysis of structurally similar compounds, such as hydroxybenzyl alcohol, shows characteristic losses of molecules like H₂O and HCHO (formaldehyde), further supporting these predicted pathways. nih.gov
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and quantifying target analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound. The compound can be separated from impurities or other components in a mixture using reversed-phase high-performance liquid chromatography (HPLC) and subsequently detected by the mass spectrometer. nih.gov Derivatization is often not necessary, allowing for direct analysis. The use of ESI as the ionization source would be standard. LC-MS/MS methods can be developed for highly sensitive and selective quantification in various matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Direct GC-MS analysis of 4-Hydrazinobenzyl alcohol is challenging due to its high polarity and low volatility, stemming from the alcohol and hydrazine (B178648) functional groups. researchgate.net These properties can lead to poor chromatographic peak shape and thermal degradation in the hot GC injection port. Therefore, derivatization is typically required to increase volatility and thermal stability. nih.govnih.gov Common derivatization strategies involve silylating the alcohol and hydrazine groups to form trimethylsilyl (B98337) (TMS) derivatives or reacting them with other agents to create less polar, more volatile compounds suitable for GC analysis. nih.govhmdb.ca Studies on benzyl alcohol and hydrazine compounds frequently employ derivatization to enable successful GC-MS analysis. nih.govscholarsresearchlibrary.com
UV-Visible Spectroscopy in Solution and Solid States
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption is characteristic of the chromophores present in the structure.
The UV-Vis spectrum of this compound is expected to be dominated by the phenylhydrazine chromophore. Phenylhydrazine itself exhibits characteristic absorption maxima in alcohol at approximately 241 nm and 283 nm. nih.gov The presence of the hydroxymethyl group (-CH₂OH) on the benzene ring is an auxochromic group that may cause a slight shift in the position and intensity of these absorption bands (a bathochromic or "red" shift to longer wavelengths is common).
In solution, the spectrum can be influenced by the solvent polarity and pH. The hydrochloride salt form means the compound will be in an acidic environment when dissolved in a neutral solvent like water or ethanol. Varying the pH would alter the protonation state of the hydrazine group, which would, in turn, affect the electronic transitions and the resulting UV-Vis spectrum. For many phenylhydrazine derivatives, derivatization is used to shift the absorption maximum to the visible region, enhancing detection specificity. rsc.org
Table 3: Expected UV-Visible Absorption Data
| Compound/Chromophore | Solvent | Approximate λₘₐₓ (nm) |
|---|---|---|
| Phenylhydrazine | Alcohol | 241, 283 nih.gov |
Solid-state UV-Vis spectroscopy could also be performed, though it is less common. The spectra in the solid state can differ from solution spectra due to intermolecular interactions, such as hydrogen bonding, and the fixed orientation of molecules in the crystal lattice.
X-ray Crystallography for Solid-State Molecular Structure Determination
A search of the crystallographic literature indicates that a crystal structure for this compound has not been publicly reported. However, analysis of a closely related compound, a polymorph of 4-aminobenzyl alcohol, provides insight into the type of structural information that could be obtained. researchgate.net
An X-ray crystallographic study of this compound would reveal:
Unambiguous Molecular Structure: Confirmation of the connectivity of the atoms and the geometry of the molecule.
Intermolecular Interactions: Detailed information on the hydrogen bonding network. The hydroxyl group (-OH) and the hydrazinium group (-NH₂NH₃⁺) are excellent hydrogen bond donors, while the chloride anion (Cl⁻) and the oxygen and nitrogen atoms can act as acceptors. These interactions dictate the crystal packing and influence the physical properties of the solid.
Conformation: The rotational orientation of the hydroxymethyl and hydrazinium groups relative to the benzene ring.
Bond Lengths and Angles: Precise measurements that can be compared with theoretical values and data from other known structures. For example, the C-O, C-N, and N-N bond lengths would be of particular interest.
The crystal structure of 4-aminobenzyl alcohol shows extensive hydrogen bonding, forming a "herringbone" structure. researchgate.net A similar complex network of hydrogen bonds involving the hydrazinium group, the alcohol, and the chloride ion would be expected for this compound, defining its solid-state architecture.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Hydrazinobenzyl alcohol |
| Benzyl alcohol |
| Phenylhydrazine |
| 4-aminobenzyl alcohol |
| Hydroxybenzyl alcohol |
Computational Chemistry and Molecular Modeling of 4 Hydrazinobenzyl Alcohol Hydrochloride
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govmdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density, which allows for the prediction of a wide range of properties, including molecular geometry, energy, and vibrational frequencies. nih.govyoutube.com For 4-Hydrazinobenzyl alcohol hydrochloride, DFT calculations, typically using a functional like B3LYP paired with a basis set such as 6-311++G(d,p), would provide a foundational understanding of its intrinsic chemical characteristics. nih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. youtube.com This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this process is extended to a conformational analysis to identify various stable conformers and their relative energies.
The key rotatable bonds in this compound are the C-C bond between the benzyl (B1604629) ring and the alcohol group, the C-O bond of the alcohol, and the C-N and N-N bonds of the hydrazino group. The orientation of the hydroxyl (-OH) and hydrazino (-NHNH2) groups relative to the benzene (B151609) ring and each other defines the conformational landscape. DFT calculations can be used to systematically rotate these bonds and calculate the energy of each resulting conformation, allowing for the identification of the global minimum energy structure and other low-energy, populated conformers. researchgate.net The stability of these conformers is often dictated by intramolecular interactions, such as hydrogen bonding between the alcohol and hydrazino moieties.
Below is a hypothetical table of optimized geometric parameters for the global minimum conformation of this compound, as would be predicted by a DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (alcohol) | 1.43 Å |
| Bond Length | O-H (alcohol) | 0.97 Å |
| Bond Length | C-N (hydrazino) | 1.40 Å |
| Bond Length | N-N (hydrazino) | 1.45 Å |
| Bond Angle | C-C-O | 111.5° |
| Dihedral Angle | H-O-C-C | 60.0° (gauche) |
| Dihedral Angle | C(ring)-C(ring)-C-N | 180.0° (anti) |
Note: This table is illustrative and contains expected values based on standard bond lengths and angles, not from a specific calculation on this molecule.
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
For this compound, DFT calculations would reveal the energy levels and spatial distribution of these frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich hydrazino group and the phenyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack. The HOMO-LUMO gap provides insight into the molecule's stability; a small gap suggests the molecule is more reactive. malayajournal.org From these energies, key chemical descriptors can be calculated. researchgate.net
| Computational Parameter | Symbol | Hypothetical Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.90 | Chemical reactivity and stability |
| Ionization Potential | I ≈ -EHOMO | 5.85 | Energy to remove an electron |
| Electron Affinity | A ≈ -ELUMO | 0.95 | Energy released when gaining an electron |
| Global Electrophilicity Index | ω | 2.39 | Propensity to accept electrons |
Note: This table is for illustrative purposes. Values are representative of similar aromatic compounds and are not from a direct calculation. malayajournal.org
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. youtube.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. youtube.com By analyzing these modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific functional groups. nih.gov
For this compound, this analysis would identify characteristic frequencies for the O-H stretch of the alcohol, the N-H stretches of the hydrazino group, the C-N and N-N stretches, and various vibrations of the benzene ring. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations, so they are typically scaled by an empirical factor (e.g., 0.961 for B3LYP) for better agreement. nih.gov
| Vibrational Mode | Functional Group | Predicted Frequency (cm-1, Scaled) | Expected Intensity |
| O-H Stretch | Alcohol | 3450 | Strong (IR) |
| N-H Asymmetric Stretch | Hydrazino | 3380 | Medium (IR) |
| N-H Symmetric Stretch | Hydrazino | 3310 | Medium (IR) |
| Aromatic C-H Stretch | Phenyl Ring | 3050-3100 | Medium-Weak (IR, Raman) |
| C-O Stretch | Alcohol | 1250 | Strong (IR) |
| N-N Stretch | Hydrazino | 1100 | Medium (Raman) |
Note: This is an illustrative table of expected vibrational frequencies based on studies of similar functional groups, such as in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and other aromatic compounds. researchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum calculations are excellent for describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of molecular interactions. nih.gov
An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with surrounding water molecules. rsc.orgmdpi.com Key insights would include the formation and lifetime of hydrogen bonds between the molecule's alcohol and hydrazino groups and the water solvent. nih.gov The simulation would also provide information on the solvation shell structure, showing how water molecules orient themselves around the solute. Furthermore, MD can be used to explore conformational changes in solution, determining which conformers are most stable in a polar environment and the dynamics of transitions between them. nih.gov This information is critical for understanding the molecule's solubility, stability, and transport properties in a biological context.
In Silico Prediction of Reactivity and Selectivity
Computational methods can predict where and how a molecule is likely to react. This is crucial for understanding its chemical behavior and potential metabolic pathways. The electronic properties derived from DFT calculations are central to these predictions.
The Molecular Electrostatic Potential (MEP) surface is a key tool that maps the electrostatic potential onto the molecule's electron density surface. malayajournal.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, highlighting them as hydrogen bond acceptors and sites of potential protonation.
Fukui functions, another DFT-derived concept, provide a more quantitative measure of reactivity at specific atomic sites, identifying which atoms are most likely to participate in electrophilic, nucleophilic, or radical reactions. nih.gov This analysis, combined with FMO theory, allows for a detailed prediction of the molecule's reactivity and selectivity in chemical reactions. Studies on related aryl hydrazide derivatives have successfully used such in silico methods to predict and rationalize their activity. nih.gov
Ligand-Receptor Docking Studies for Mechanistic Understanding of Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. semanticscholar.orgdergipark.org.tr
In a hypothetical docking study, this compound would be treated as a ligand and placed into the binding site of a target protein. A scoring function would then be used to estimate the binding energy for different poses, with the lowest energy pose representing the most likely binding mode. semanticscholar.org The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. researchgate.netnih.gov For instance, the alcohol and hydrazino groups would be expected to act as hydrogen bond donors and acceptors, while the benzyl ring could engage in hydrophobic or pi-pi interactions. Such studies have been effectively used to understand the binding mechanisms of other benzyl alcohol derivatives with protein targets like glucosamine-6-phosphate synthase. semanticscholar.orgdergipark.org.tr
| Docking Parameter | Measurement | Hypothetical Value | Significance |
| Binding Energy | kcal/mol | -7.5 | Strength of the ligand-receptor interaction |
| Hydrogen Bonds | Count | 3 | Key stabilizing interactions |
| Interacting Residues | Amino Acids | Tyr88, Asp120, Ser210 | Specificity of binding |
| Inhibition Constant (Ki) | µM | 2.5 | Predicted inhibitory potency |
Note: This table is a hypothetical representation of docking results for illustrative purposes, based on typical outcomes from in silico studies of small molecule inhibitors. nih.govpensoft.net
Based on the conducted research, there is currently no publicly available scientific literature detailing the computational chemistry and molecular modeling of this compound, specifically concerning its binding affinity, interaction modes with protein targets, or computational screening for enzyme active site interactions.
Applications of 4 Hydrazinobenzyl Alcohol Hydrochloride in Complex Organic Synthesis
Precursor in the Synthesis of Biologically Relevant Heterocycles
The presence of the hydrazine (B178648) group in 4-hydrazinobenzyl alcohol hydrochloride makes it an ideal starting material for the construction of various nitrogen-containing heterocyclic systems. Many of these heterocycles form the core of pharmacologically active compounds.
Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds that are prevalent in a wide array of pharmaceuticals and agrochemicals. The synthesis of these rings often involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic species.
This compound can be utilized in the Knorr pyrazole (B372694) synthesis and related methodologies. The general reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl compound. The acidic medium provided by the hydrochloride salt can catalyze the initial hydrazone formation. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.
Similarly, pyrazolines can be synthesized from α,β-unsaturated carbonyl compounds (chalcones) and this compound. nih.govresearchgate.net The reaction proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. revistabionatura.org The reaction conditions can be tuned to favor the formation of either the pyrazole or the pyrazoline. For instance, subsequent oxidation of the initially formed pyrazoline can lead to the corresponding pyrazole. organic-chemistry.orgorganic-chemistry.org
Table 1: Synthesis of Pyrazole and Pyrazoline Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| 1,3-Diketone | This compound | Substituted Pyrazole |
| α,β-Unsaturated Ketone | This compound | Substituted Pyrazoline |
This table provides an interactive overview of the synthesis of pyrazole and pyrazoline derivatives.
Quinazolines and quinazolinones are bicyclic heterocyclic compounds that form the structural basis for a multitude of biologically active molecules, including anticancer and anti-inflammatory agents. The synthesis of these frameworks can be achieved through various routes, some of which are amenable to the use of this compound.
One common approach involves the reaction of a hydrazine derivative with an appropriately substituted anthranilic acid or its corresponding benzoxazinone (B8607429). nih.govnih.gov In this context, this compound can react with a 2-acylaminobenzoic acid (or its cyclized benzoxazinone form) to furnish a 3-amino-quinazolin-4(3H)-one derivative. The reaction typically proceeds by nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization and dehydration.
Alternatively, reactions with 2-halobenzonitriles or 2-aminobenzonitriles can also lead to the quinazoline (B50416) core. organic-chemistry.org The versatility of these synthetic routes allows for the introduction of the 4-(hydroxymethyl)benzyl substituent at a specific position on the quinazoline or quinazolinone ring system, which can be further functionalized. ekb.egmdpi.com
The reactivity of this compound extends to the synthesis of other important heterocyclic systems. For example, it can serve as a precursor for certain substituted thiazines, which are six-membered heterocycles containing one sulfur and one nitrogen atom. researchgate.net
The synthesis of 1,3-thiazines can be accomplished through the reaction of a compound containing a hydrazine moiety with a β-functionalized carbonyl compound or its equivalent. nih.gov For instance, the reaction with a β-propiolactone in the presence of a suitable coupling agent can lead to the formation of a 1,3-thiazinan-4-one derivative. nih.gov Furthermore, reactions involving 2-aminothiophenol (B119425) derivatives can lead to the formation of benzothiazine structures. openmedicinalchemistryjournal.comnih.gov The specific reaction pathway and resulting product will depend on the chosen coreactants and reaction conditions.
Scaffold for the Construction of Multi-Functionalized Organic Molecules
Beyond its role as a simple precursor, the inherent bifunctionality of this compound allows it to be used as a molecular scaffold. This enables the construction of more complex, multi-functionalized organic molecules through sequential and orthogonal chemical transformations.
The benzyl (B1604629) alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a wide range of subsequent reactions such as Wittig reactions, reductive aminations, or amide bond formations. Conversely, the alcohol can be converted into a leaving group, allowing for nucleophilic substitution to introduce a variety of other functional groups.
Simultaneously, the hydrazine moiety can be transformed into other functional groups or used as a nucleophile to attach other molecular fragments. For example, it can be acylated, alkylated, or condensed with carbonyl compounds to form hydrazones, which can then be further elaborated. This dual reactivity allows for a divergent synthetic approach, where a common intermediate derived from this compound can be used to generate a library of structurally diverse compounds.
Development of Novel Linkers and Conjugation Reagents
The distinct chemical properties of the hydrazine and benzyl alcohol groups make this compound an attractive candidate for the development of novel linkers and conjugation reagents, particularly in the field of bioconjugation. ub.edu
The hydrazine moiety can react selectively with aldehydes and ketones, which can be introduced into biomolecules such as proteins or carbohydrates, to form stable hydrazone linkages. This specific reactivity is often employed in the targeted delivery of drugs or imaging agents.
The benzyl alcohol group provides a site for the attachment of a payload molecule, such as a drug, a fluorescent dye, or a radioisotope. The payload can be attached through an ester or ether linkage, for example. The stability of the resulting conjugate can be modulated by the choice of linkage chemistry. This dual functionality allows for the creation of heterobifunctional linkers, where one end attaches to a biomolecule and the other carries a specific payload.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrazole |
| Pyrazoline |
| Quinazoline |
| Quinazolinone |
| Thiazine |
| 1,3-Diketone |
| α,β-Unsaturated Ketone |
| β-Ketoester |
| Anthranilic acid |
| Benzoxazinone |
| 2-Acylaminobenzoic acid |
| 3-Amino-quinazolin-4(3H)-one |
| 2-Halobenzonitrile |
| 2-Aminobenzonitrile |
| 1,3-Thiazinan-4-one |
| 2-Aminothiophenol |
| Benzothiazine |
| Aldehyde |
| Carboxylic acid |
| Hydrazone |
| Ester |
Derivatization Strategies Employing 4 Hydrazinobenzyl Alcohol Hydrochloride
Selective Derivatization for Carbonyl Analysis (Aldehydes and Ketones)
The hydrazine (B178648) group is highly selective for the carbonyl functional group of aldehydes and ketones. This selectivity is a major advantage in the analysis of complex samples, where numerous other functional groups may be present. The reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable carbon-nitrogen double bond (a hydrazone). This reaction is typically carried out under mild acidic conditions.
This high selectivity allows for the targeted analysis of aldehydes and ketones in complex matrices such as food, beverages, and biological fluids. nih.gov A study using the structurally similar 4-hydrazinobenzoic acid (HBA) highlighted its advantages, including high selectivity, stability, and relatively high solubility in water and other solvents. nih.gov This makes it an effective tool for cleaning up extracts containing aldehyde-HBA derivatives. nih.gov The derivatization can be performed simultaneously with extraction techniques like gas-diffusion microextraction, resulting in a clean extract ready for analysis. nih.gov
Derivatization for Enhanced Stability and Purification
Many aldehydes and ketones are volatile and can be chemically reactive, making them prone to degradation or loss during sample storage and preparation. Derivatization into their corresponding hydrazone forms significantly enhances their stability. Hydrazones are generally more stable than the parent carbonyl compounds, particularly towards oxidation. nih.govnih.gov
The stability of the hydrazone bond is crucial for reliable quantification. Studies on the stability of various hydrazones have shown that while they are stable under certain pH conditions, they can be sensitive to hydrolytic decomposition in strongly acidic or alkaline aqueous media, which regenerates the initial aldehyde and hydrazine. pensoft.netnih.gov This characteristic can be exploited if recovery of the original analyte is desired, but it also means that pH control during analysis is important. The enhanced stability of the derivative allows for more rigorous sample purification procedures, such as solid-phase extraction (SPE), to be employed post-derivatization. This enables the removal of interfering matrix components, leading to a cleaner sample and improved analytical performance.
Development of Novel Derivatizing Agents based on 4-Hydrazinobenzyl Alcohol Hydrochloride
The structure of this compound provides a versatile scaffold for the development of new, more advanced derivatizing agents. The core benzylhydrazine (B1204620) structure provides the reactivity towards carbonyls, while the benzyl (B1604629) alcohol functional group offers a site for further chemical modification.
For instance, the hydroxyl group could be esterified with a fluorescent tag, creating a dual-function reagent that not only targets carbonyls but also introduces a highly sensitive fluorescent label for HPLC with fluorescence detection. Alternatively, isotopic labels (e.g., ²H or ¹³C) could be incorporated into the benzyl moiety. Derivatization with such a labeled reagent would produce derivatives that can be used as internal standards in quantitative mass spectrometry assays, improving accuracy and precision.
The synthesis of new benzylhydrazine derivatives is an active area of research, with methods being developed for their efficient synthesis. researchgate.netrsc.orgrsc.org These synthetic strategies could be adapted to modify the this compound structure to create a suite of novel derivatizing agents with tailored properties for specific analytical challenges.
Mechanistic Studies of Molecular Interactions Involving 4 Hydrazinobenzyl Alcohol Hydrochloride
Investigation of Binding Affinities with Model Biological Macromolecules
There is no publicly available research that details the investigation of binding affinities between 4-Hydrazinobenzyl alcohol hydrochloride and model biological macromolecules. Studies that would typically employ techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy to determine binding constants (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) for the interaction of this compound with proteins or nucleic acids have not been published. Consequently, no data tables summarizing such binding affinities can be compiled.
Enzyme Inhibition Studies at a Molecular Level
Specific molecular-level studies on the inhibition of enzymes by this compound are not found in the reviewed literature. While the benzyl (B1604629) alcohol and hydrazine (B178648) moieties are present in various enzyme inhibitors, dedicated research to identify the target enzymes, determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), and calculate inhibition constants (Ki, IC50) for this compound is absent. As a result, there are no detailed findings or data tables to present regarding its enzyme inhibition profile.
Receptor-Ligand Interaction Profiling Focused on Binding Mechanism
There is a lack of published research on the receptor-ligand interaction profile of this compound. Investigations aimed at identifying specific receptor targets and elucidating the binding mechanism through methods like radioligand binding assays, computational docking, or structural biology techniques (e.g., X-ray crystallography, NMR) have not been reported for this compound. Therefore, information regarding its specific receptor interactions, including key amino acid residues involved in binding and the nature of the intermolecular forces, is not available.
Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective
Mechanistic structure-activity relationship (SAR) studies for this compound are not documented in the available scientific literature. Such studies would typically involve the synthesis and biological evaluation of a series of analogues to understand how modifications to the 4-hydrazinobenzyl alcohol scaffold affect its molecular interactions and biological activity. Without a known biological target or activity, and without a series of tested analogues, no SAR data or corresponding data tables can be provided.
Future Research Trajectories and Emerging Paradigms for 4 Hydrazinobenzyl Alcohol Hydrochloride
Exploration of Unconventional Synthetic Pathways
The future synthesis of 4-Hydrazinobenzyl alcohol hydrochloride is poised to move beyond traditional multi-step processes towards more efficient and sustainable methods. Research is anticipated to focus on unconventional strategies that enhance atom economy, reduce waste, and provide access to novel derivatives.
One promising direction is the development of one-pot tandem reactions . These could involve the in-situ generation of reactive intermediates from benzyl (B1604629) alcohol precursors. nih.govacs.org For instance, a metal-free dehydrogenative process could convert a substituted benzyl alcohol into the corresponding benzaldehyde, which would then immediately react with a hydrazine (B178648) source within the same reaction vessel to form the target molecule or a derivative. acs.org Another approach involves the direct deoxygenation of alcohols, a strategy that is being adapted for continuous flow systems to synthesize hydrazine derivatives. rsc.orgbohrium.com This method offers excellent functional group tolerance and scalability. rsc.org
Continuous flow chemistry represents another significant frontier. rsc.org Adapting the synthesis to a flow process could enable superior control over reaction parameters, enhance safety by minimizing the accumulation of potentially unstable intermediates, and facilitate large-scale production. bohrium.com The dehydroxylative hydrazination of alcohols, a modern adaptation of the Mitsunobu reaction, has shown promise in flow systems, offering a practical route from readily available alcohol starting materials. bohrium.com
Further research may also explore novel catalytic systems. For example, photochemical C-N coupling reactions catalyzed by earth-abundant metals like nickel could provide a direct and efficient method for forming the aryl-hydrazine bond under mild conditions. organic-chemistry.org
| Approach | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Tandem Oxidation-Hydrazination | In-situ oxidation of the benzyl alcohol to an aldehyde, followed by immediate condensation with a hydrazine source. nih.govacs.org | Reduced number of steps, minimizes purification of intermediates. | Development of compatible oxidant/catalyst and hydrazine source systems. |
| Continuous Flow Dehydroxylative Hydrazination | Direct replacement of the hydroxyl group with a hydrazine moiety using reagents like di-tert-butylazodicarboxylate in a flow reactor. rsc.orgbohrium.com | High efficiency, scalability, excellent functional group tolerance, improved safety. rsc.org | Optimization of flow parameters (residence time, temperature) and substrate scope. |
| Photochemical C-N Coupling | Direct formation of the aryl-hydrazine bond from an aryl halide precursor using light and a photosensitizer/catalyst. organic-chemistry.org | Mild reaction conditions, avoids harsh reagents. | Screening for efficient and sustainable photocatalysts. |
Design and Synthesis of Advanced Functional Materials Utilizing this compound Derivatives
The distinct functionalities of this compound make it an attractive monomer for the synthesis of advanced functional materials. The hydrazine group can readily react with aldehydes and ketones to form dynamic covalent hydrazone bonds, while the alcohol group can participate in esterification or urethane (B1682113) formation.
Future research will likely focus on incorporating this molecule into polymers and frameworks with tailored properties:
Self-Healing Polymers: The reversible nature of the hydrazone bond can be exploited to create dynamic materials capable of self-repair. Polymers containing these linkages can dissociate upon damage and reform under specific stimuli like heat or pH changes, restoring the material's integrity.
Stimuli-Responsive Gels and Films: By reacting derivatives of this compound with di- or poly-aldehydes, crosslinked polymer networks can be formed. These materials could be designed to swell, shrink, or change color in response to environmental triggers such as pH, light, or the presence of specific analytes, making them suitable for sensors and actuators.
Porous Organic Frameworks: The rigid aromatic core and reactive end groups allow the molecule to act as a building block for crystalline porous materials like covalent organic frameworks (COFs). These materials could be designed for applications in gas storage, separation, and heterogeneous catalysis, with the hydrazine and alcohol functionalities providing sites for post-synthetic modification.
Functional Polyesters and Polyurethanes: The benzyl alcohol moiety can be used to synthesize polyesters and polyurethanes. The pendant hydrazine group (or a protected version) along the polymer backbone would offer a reactive handle for subsequent functionalization, such as grafting other polymers, attaching bioactive molecules, or improving surface properties.
| Material Class | Key Chemistry | Potential Properties | Emerging Applications |
|---|---|---|---|
| Hydrazone-Based Polymers | Condensation of hydrazine with aldehydes/ketones | Dynamic covalent bonds, stimuli-responsive, self-healing | Smart coatings, recyclable materials, drug delivery systems |
| Covalent Organic Frameworks (COFs) | Polycondensation reactions forming a porous network | High surface area, permanent porosity, tunable functionality | Gas separation, catalysis, chemical sensing |
| Functional Polyesters/Polyurethanes | Polymerization via the alcohol group | Reactive polymer backbone, modifiable surfaces | Biomaterial scaffolds, functional coatings, advanced adhesives |
High-Throughput Screening for Novel Chemical Transformations
High-Throughput Screening (HTS) is a powerful methodology for accelerating the discovery of new reactions and optimizing existing ones. acs.orgbmglabtech.com Applying HTS to this compound could rapidly unveil novel chemical transformations by systematically evaluating vast arrays of catalysts, reagents, solvents, and reaction conditions in parallel. acs.organalytical-sales.com
Future HTS campaigns could target several areas:
Novel Heterocycle Synthesis: The molecule's two functional groups could participate in cyclization reactions to form novel heterocyclic scaffolds. HTS could be used to screen libraries of catalysts and reagents that promote intramolecular or intermolecular cyclizations, such as Pictet-Spengler or multicomponent reactions, leading to potentially bioactive compounds. rsc.org
C-H Functionalization: Screening for catalysts that enable direct C-H functionalization of the aromatic ring would provide a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials.
Biocatalysis: HTS is well-suited for screening enzyme libraries (e.g., transaminases, hydrolases, oxidoreductases) to find biocatalysts that can selectively transform the hydrazine or alcohol groups with high enantioselectivity and under mild, environmentally friendly conditions. acs.org
A typical HTS workflow involves dispensing stock solutions of the substrate, catalysts, ligands, and bases into 96-well or 384-well plates using automated liquid handlers, followed by parallel reaction execution, quenching, and rapid analysis by techniques like LC-MS. nih.gov This approach dramatically increases the rate of experimentation, allowing researchers to "go big" by testing thousands of unique conditions to discover breakthrough transformations. analytical-sales.com
| Target Transformation | Screening Library Components | Rationale | Desired Outcome |
|---|---|---|---|
| Cross-Coupling Reactions | Pd/Ni/Cu catalysts, various ligands, bases, solvents. acs.org | To discover new methods for modifying the aromatic ring. | Identification of robust conditions for Suzuki, Buchwald-Hartwig, or Sonogashira couplings. |
| Multicomponent Reactions | Libraries of aldehydes, isocyanides, and other building blocks. | To rapidly build molecular complexity and synthesize novel heterocycles. | Discovery of new scaffolds with potential pharmaceutical applications. |
| Enzymatic Transformations | Diverse panels of enzymes (e.g., ketoreductases, lipases). | To find green and highly selective catalysts for modifying the molecule. acs.org | Identification of biocatalysts for chiral resolutions or selective functionalization. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding reaction mechanisms and optimizing conditions requires detailed knowledge of how species evolve over time. Future research will increasingly rely on advanced, in-situ spectroscopic techniques to monitor reactions involving this compound in real time. These process analytical technologies (PAT) provide a continuous stream of data from within the reactor, eliminating the need for offline sampling and analysis. mdpi.com
Key techniques that could be applied include:
In-situ Infrared (IR) and Raman Spectroscopy: Probes based on Attenuated Total Reflectance (ATR-IR) or Raman scattering can be inserted directly into a reaction vessel. mdpi.comuu.nl These methods provide molecular-level information by tracking the vibrational modes of reactants, intermediates, and products. For example, ATR-IR could monitor the disappearance of a ketone's C=O stretch and the appearance of a hydrazone's C=N stretch in real time, allowing for precise determination of reaction kinetics and endpoints. uu.nl
Probe-Based Mass Spectrometry: Techniques like Probe Electrospray Ionization (PESI) allow for the direct sampling and ionization of minute quantities from a reaction mixture, providing real-time mass information. shimadzu.com This is invaluable for identifying transient intermediates and understanding complex reaction networks without chromatographic separation. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-NMR setups allow for continuous monitoring of a reaction mixture as it flows through the spectrometer, offering detailed structural information on all species present.
These real-time monitoring tools enable rapid reaction optimization, facilitate kinetic and mechanistic studies, and ensure process safety and consistency, particularly in the context of scaling up reactions discovered through HTS or implemented in continuous flow systems. uu.nl
| Technique | Information Provided | Application Example | Key Advantage |
|---|---|---|---|
| ATR-IR Spectroscopy | Functional group concentrations (e.g., C=O, O-H, C=N). uu.nl | Monitoring hydrazone formation by tracking carbonyl consumption. | Robust, widely applicable, provides kinetic data. |
| Raman Spectroscopy | Vibrational modes, particularly for aromatic rings and symmetric bonds. mdpi.com | Tracking polymerization or modification of the aromatic backbone. | Non-invasive (can measure through glass), insensitive to water. mdpi.com |
| Probe Electrospray Ionization Mass Spectrometry (PESI-MS) | Molecular weight of species in solution. shimadzu.com | Detecting short-lived reaction intermediates. | High sensitivity and speed, no chromatography needed. shimadzu.com |
Interdisciplinary Research at the Interface of Chemistry and Chemical Biology
The hydrazine moiety is a powerful tool in chemical biology, primarily due to its ability to undergo bioorthogonal reactions. wikipedia.org These are reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org The reaction of a hydrazine or hydrazide with an aldehyde or ketone to form a stable hydrazone is a classic example of a bioorthogonal ligation. wikipedia.org
Future interdisciplinary research will leverage this compound as a versatile linker and probe in chemical biology:
Activity-Based Protein Profiling (ABPP): The molecule can be developed into an activity-based probe to identify and study enzyme classes that utilize electrophilic cofactors or have reactive carbonyls in their active sites. nih.gov By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to the benzyl alcohol, the hydrazine group can covalently label target enzymes, allowing for their identification and quantification in complex biological samples. nih.gov
Bioconjugation and Labeling: This compound can serve as a bifunctional linker. The hydrazine can be used to "click" onto a biomolecule (e.g., a protein or glycan) that has been metabolically engineered to display a ketone or aldehyde group. The alcohol can then be used as a handle to attach other molecules of interest, such as drugs, imaging agents, or affinity tags.
Cellular Imaging: Derivatives of this compound can be designed as probes to visualize specific biomolecules or cellular components. For example, by reacting the hydrazine with a fluorogenic aldehyde, a probe could be created that "turns on" its fluorescence only upon reacting with a target aldehyde inside a cell, enabling the imaging of specific metabolic processes or disease markers.
This research direction bridges synthetic chemistry with biology, enabling the development of sophisticated chemical tools to probe, visualize, and manipulate biological systems with high precision. nih.gov
| Application Area | Role of this compound | Biological Question Addressed |
|---|---|---|
| Bioorthogonal Labeling | Reacts with metabolically introduced aldehydes/ketones on biomolecules. wikipedia.org | Where are specific proteins, glycans, or lipids located in a cell? |
| Activity-Based Probes | Covalently modifies enzymes with reactive carbonyls or electrophilic sites. nih.gov | Which enzymes are active under specific cellular conditions or in a disease state? |
| Fluorescent Probe Development | Acts as the reactive component of a "turn-on" sensor for biological aldehydes. | What are the levels and locations of reactive carbonyl species associated with oxidative stress? |
Q & A
Q. What are the standard synthetic routes for preparing 4-hydrazinobenzyl alcohol hydrochloride?
The synthesis of this compound typically involves introducing a hydrazine group to a benzyl alcohol derivative. A methodological approach includes:
- Reductive amination : Reacting 4-nitrobenzyl alcohol with hydrazine under acidic conditions, followed by reduction of the nitro group to hydrazine.
- Substitution reactions : Using 4-chlorobenzyl alcohol as a precursor, where the chlorine atom is displaced by hydrazine in the presence of a catalyst (e.g., Pd/C or CuI).
- Protection-deprotection strategies : Temporarily protecting the hydroxyl group (e.g., with acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during hydrazine introduction . Characterization of intermediates and the final product via NMR, IR, and mass spectrometry is critical to confirm structural integrity.
Q. What analytical techniques are recommended for characterizing this compound?
Key analytical methods include:
- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify degradation products, using polar columns (C18) and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the hydrazine moiety and benzyl alcohol structure. DMSO-d6 is a suitable solvent due to the compound’s polarity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For definitive structural elucidation if single crystals are obtainable .
Q. What safety precautions are essential when handling this compound?
The hydrazine group and hydrochloride salt necessitate stringent safety measures:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 respirators if aerosolization is possible .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Keep in airtight containers at 2–8°C under desiccation to minimize hydrolysis or oxidation .
- Spill management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate this compound under varying conditions?
Stability protocols should include:
- Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) for 1–3 months. Monitor degradation via HPLC every 7–14 days .
- pH-dependent stability : Prepare buffered solutions (pH 1–10) and measure hydrolysis rates using UV-Vis spectroscopy or NMR .
- Identification of degradation products : Use LC-MS or GC-MS to characterize byproducts and propose degradation pathways .
Q. How can contradictory data on the reactivity of the hydrazine group in aqueous media be resolved?
Contradictory reports may arise from differences in pH, temperature, or solvent systems. To address this:
- Kinetic studies : Measure reaction rates under controlled conditions (e.g., pH 4–9, 25–50°C) using stopped-flow spectroscopy .
- Computational modeling : Perform DFT calculations to predict hydrazine’s nucleophilicity and stability in different solvents .
- Comparative experiments : Replicate conflicting studies with standardized reagents and protocols to isolate variables .
Q. What strategies are effective for optimizing the synthesis yield of this compound?
Yield optimization may involve:
- Catalyst screening : Test palladium, nickel, or copper catalysts for hydrazine substitution reactions .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol, water) for reaction efficiency .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .
Q. How can researchers evaluate the biological activity of this compound?
Methodological approaches include:
- Antioxidant assays : Measure radical scavenging activity (e.g., DPPH or ABTS assays) and compare to reference compounds like 4-hydroxybenzyl alcohol .
- Enzyme inhibition studies : Screen against target enzymes (e.g., monoamine oxidase) using fluorometric or colorimetric substrates .
- Cytotoxicity testing : Perform MTT assays on cell lines (e.g., HEK293, HepG2) to assess safety margins .
Data Contradiction Analysis
Q. How should discrepancies in reported storage stability be addressed?
If some studies recommend refrigeration while others suggest room-temperature storage:
- Comparative stability testing : Store batches at both conditions (2–8°C vs. 25°C) and analyze degradation rates over 6–12 months .
- Humidity control : Use desiccators with silica gel to isolate moisture effects .
- Statistical analysis : Apply ANOVA to determine if differences in degradation are significant .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
